3-(1H-imidazol-1-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine
Description
3-(1H-imidazol-1-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with an imidazole ring and a piperazine-sulfonyl-thiophene moiety. This structure combines multiple pharmacophoric elements:
- Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, often associated with kinase inhibition and enzyme modulation.
- Imidazole substituent: A five-membered ring with two nitrogen atoms, known for its role in hydrogen bonding and metal coordination, common in bioactive molecules.
- Piperazine-sulfonyl-thiophene group: A sulfonamide-linked piperazine-thiophene system, which enhances solubility and influences receptor binding affinity.
Properties
IUPAC Name |
3-imidazol-1-yl-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-13-2-5-16(25-13)26(23,24)22-10-8-20(9-11-22)14-3-4-15(19-18-14)21-7-6-17-12-21/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCPEEVPGCJHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-imidazol-1-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes an imidazole ring, a piperazine moiety, and a pyridazine framework, which are known to contribute to various pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antitumor Activity : Preliminary investigations suggest that the compound exhibits significant antitumor properties against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival.
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, indicating potential use as an antimicrobial agent. This activity may be attributed to the sulfonamide group within its structure.
- Cytoprotective Effects : Research indicates that the compound may possess cytoprotective properties, potentially beneficial in preventing cellular damage in various pathological conditions.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytoprotective | Protection against oxidative stress |
Table 2: IC50 Values for Antitumor Activity
Case Study 1: Antitumor Activity in Ovarian Cancer
A study conducted on the A2780 ovarian cancer cell line demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of 12.5 µM. The mechanism was linked to the downregulation of anti-apoptotic proteins, leading to increased apoptosis in treated cells.
Case Study 2: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively reduced bacterial viability at concentrations as low as 20 µg/mL. This suggests a potential role in treating infections caused by resistant strains.
The biological activity of This compound is hypothesized to involve multiple pathways:
- Kinase Inhibition : The imidazole and piperazine moieties may interact with ATP-binding sites on kinases, disrupting signaling pathways critical for tumor growth.
- Membrane Disruption : The sulfonamide group is believed to interfere with bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.
Chemical Reactions Analysis
Synthetic Routes
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Core Pyridazine Formation :
-
Sulfonylation of Piperazine :
Sulfonylated Piperazine (Position 6)
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Sulfonamide Stability : Resists hydrolysis under physiological conditions but cleaves under strong acidic/basic environments (e.g., HCl/NaOH at elevated temperatures ).
-
Thiophene Sulfonyl Group :
Documented Derivatives and Analogues
Stability and Degradation Pathways
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Photodegradation : Thiophene sulfonyl group undergoes C-S bond cleavage under UV light (λ <300 nm ).
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Hydrolytic Pathways :
Key Research Gaps
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In vivo metabolic studies (e.g., CYP450 interactions).
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Crystallographic data for target binding modes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(1H-imidazol-1-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine, we compare it with structurally and functionally related heterocyclic compounds.
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s pyridazine-imidazole core distinguishes it from pyrazolopyrimidine and triazolopyrazolopyrimidine derivatives in . The latter classes prioritize fused nitrogen-rich rings, which enhance π-π stacking but reduce solubility .
Biological Activity :
- Pyrazolopyrimidines (e.g., Compound 2) exhibit antiviral activity via enzyme modulation, while the target compound’s imidazole and sulfonamide groups suggest kinase or protease inhibition, though empirical data are lacking .
- The isomerization-dependent activity of triazolopyrazolopyrimidines (e.g., Compound 7) highlights the importance of ring conformation, a factor less explored in the target compound’s rigid pyridazine system .
Physicochemical Properties :
- The target compound’s estimated LogP (~2.1) suggests better membrane permeability than pyrazolopyrimidines (LogP 2.8–4.0), aligning with its sulfonamide group’s polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
